molecular formula C8H9NaO4S B13248088 2,5-Dimethoxybenzenesulfinic acid sodium salt

2,5-Dimethoxybenzenesulfinic acid sodium salt

Cat. No.: B13248088
M. Wt: 224.21 g/mol
InChI Key: HQZGAGATHZWYHN-UHFFFAOYSA-M
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Description

Sodium 2,5-dimethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO4S. It is a sodium salt of 2,5-dimethoxybenzenesulfinic acid and is used primarily in organic synthesis. This compound is known for its versatility in forming various organosulfur compounds, making it a valuable reagent in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2,5-dimethoxybenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols . The reaction conditions typically include the use of reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of sodium sulfinates often involves large-scale reduction processes. These methods are optimized for efficiency and yield, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, sulfonamides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Sodium 2,5-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,5-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through nucleophilic substitution or radical-mediated processes . The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium methanesulfinate
  • Sodium toluenesulfinate

Uniqueness

Sodium 2,5-dimethoxybenzene-1-sulfinate is unique due to its methoxy substituents, which enhance its reactivity and selectivity in certain reactions. Compared to other sodium sulfinates, it offers distinct advantages in the synthesis of specific organosulfur compounds, making it a valuable reagent in both research and industrial applications .

Properties

Molecular Formula

C8H9NaO4S

Molecular Weight

224.21 g/mol

IUPAC Name

sodium;2,5-dimethoxybenzenesulfinate

InChI

InChI=1S/C8H10O4S.Na/c1-11-6-3-4-7(12-2)8(5-6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

HQZGAGATHZWYHN-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+]

Origin of Product

United States

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